molecular formula C23H29Br2NO3S2 B6054939 N/A

N/A

Cat. No.: B6054939
M. Wt: 591.4 g/mol
InChI Key: BIXILAYNDLLVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N/A” is a hypothetical chemical entity used for illustrative purposes in various scientific discussions. It does not correspond to any specific known chemical compound but serves as a placeholder for educational and theoretical analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “N/A” involves several synthetic routes, depending on the desired structure and functional groups. Common synthetic methods include:

    Oxidation of Alkenes: This method involves the oxidation of alkenes to form aldehydes or ketones, which can then be further modified to obtain the desired compound.

    Reduction of Nitro Compounds: Nitro compounds can be reduced to amines, which can then undergo various reactions to form the target compound.

    Direct Nitrosation: This involves the direct introduction of a nitroso group into an aromatic ring, often using nitrosyl chloride.

Industrial Production Methods

Industrial production of “this compound” would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. Common industrial methods include:

    Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to reduce nitro compounds to amines.

    Oxidative Cleavage: Employing strong oxidizing agents like potassium permanganate or ozone to cleave alkenes and form the desired products.

Chemical Reactions Analysis

Types of Reactions

“N/A” undergoes various chemical reactions, including:

    Oxidation: Conversion of primary alcohols to aldehydes and secondary alcohols to ketones.

    Reduction: Reduction of nitro compounds to amines.

    Substitution: Halogenation and nitration reactions on aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid.

Major Products

The major products formed from these reactions depend on the starting materials and reaction conditions. For example, oxidation of primary alcohols yields aldehydes, while reduction of nitro compounds yields amines.

Scientific Research Applications

“N/A” has numerous applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Serves as a lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of “N/A” involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: “this compound” may inhibit enzymes by binding to their active sites, preventing substrate conversion.

    Receptor Binding: It may act as an agonist or antagonist at receptor sites, modulating cellular responses.

    Signal Transduction: “this compound” can influence signal transduction pathways, altering cellular functions and gene expression.

Properties

IUPAC Name

ethyl 15-[(4,5-dibromothiophene-2-carbonyl)amino]-14-thiabicyclo[11.3.0]hexadeca-1(13),15-diene-16-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29Br2NO3S2/c1-2-29-23(28)19-15-12-10-8-6-4-3-5-7-9-11-13-17(15)31-22(19)26-21(27)18-14-16(24)20(25)30-18/h14H,2-13H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXILAYNDLLVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCCCCCCC2)NC(=O)C3=CC(=C(S3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29Br2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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